3H-Pyrazol-3-one, 1,2-dihydro-5-hexyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-, trihydrochloride
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Overview
Description
“3H-Pyrazol-3-one, 1,2-dihydro-5-hexyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-, trihydrochloride” is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This particular compound is characterized by its unique structure, which includes a hexyl chain, a piperazine ring, and a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazolone core, the introduction of the hexyl chain, and the attachment of the piperazine and pyridine groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions, continuous flow processes, and the use of advanced purification techniques such as chromatography and crystallization. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: The replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammation and pain.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridine moieties may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pyridinyl-1-piperazine derivatives: Known for their pharmacological activities.
Hexyl-substituted pyrazolones: Studied for their anti-inflammatory properties.
Phenyl-substituted pyrazolones: Investigated for their analgesic effects.
Uniqueness
This compound is unique due to its combination of structural features, including the hexyl chain, piperazine ring, and pyridine moiety
Properties
CAS No. |
104417-05-2 |
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Molecular Formula |
C28H42Cl3N5O |
Molecular Weight |
571.0 g/mol |
IUPAC Name |
5-hexyl-2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]-1-phenylpyrazol-3-one;trihydrochloride |
InChI |
InChI=1S/C28H39N5O.3ClH/c1-3-4-5-7-13-26-23-28(34)32(33(26)25-11-8-6-9-12-25)17-10-16-30-18-20-31(21-19-30)27-22-24(2)14-15-29-27;;;/h6,8-9,11-12,14-15,22-23H,3-5,7,10,13,16-21H2,1-2H3;3*1H |
InChI Key |
APZSBWMPYYEQEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=NC=CC(=C4)C.Cl.Cl.Cl |
Origin of Product |
United States |
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